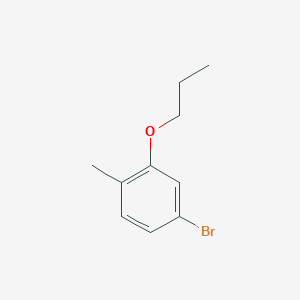

1-Bromo-4-methyl-3-n-propyloxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZJZXXLGZNEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Bromo 4 Methyl 3 N Propyloxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Substituted Aryl Ethers

The ¹H NMR spectrum of 1-Bromo-4-methyl-3-n-propyloxybenzene is predicted to show distinct signals corresponding to the aromatic protons, the benzylic methyl protons, and the n-propyloxy group protons. The chemical shifts of protons attached directly to the aromatic ring typically appear in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current. libretexts.org

The substitution pattern of the benzene (B151609) ring—a bromine atom, a methyl group, and an n-propyloxy group—creates three unique aromatic proton environments. The proton at C-2 (ortho to both the propyloxy and methyl groups) would likely be the most upfield of the aromatic signals. The proton at C-5 (ortho to the bromine and meta to the propyloxy group) and the proton at C-6 (ortho to the methyl group and meta to the bromine) will have distinct chemical shifts, with their splitting patterns revealing their relationship to each other (ortho and meta coupling).

The aliphatic protons of the n-propyloxy group (–O–CH₂–CH₂–CH₃) are expected to show characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen (–O–CH₂) would appear as a triplet, shifted downfield due to the oxygen's electronegativity. The central methylene protons (–CH₂–) would appear as a multiplet (a sextet), being coupled to the two adjacent methylene and methyl groups. docbrown.info The terminal methyl protons (–CH₃) of the propyl group would appear as an upfield triplet. docbrown.info The protons of the methyl group attached to the aromatic ring (Ar–CH₃) are expected to appear as a singlet in the benzylic region (around 2.0-3.0 ppm). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted values based on analogous compounds and substituent effects)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (H-2, H-5, H-6) | 6.7 - 7.4 | Multiplets (Doublets, Doublet of doublets) |

| O-CH₂ -CH₂-CH₃ | ~3.9 | Triplet (t) |

| O-CH₂-CH₂ -CH₃ | ~1.8 | Sextet (sxt) |

| O-CH₂-CH₂-CH₃ | ~1.0 | Triplet (t) |

| Ar-CH₃ | ~2.3 | Singlet (s) |

¹³C NMR Spectroscopic Analysis of Substituted Aryl Ethers

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms.

The six aromatic carbons will resonate in the typical range of 110-160 ppm. The carbon atom bonded to the electronegative oxygen of the propyloxy group (C-3) is expected to be the most downfield of the aromatic signals. rsc.org Conversely, the carbon atom directly attached to the bromine (C-1) will experience a "heavy atom effect," causing its signal to shift upfield relative to what would be expected based on electronegativity alone. stackexchange.comchemicalbook.com The chemical shifts of the other aromatic carbons (C-2, C-4, C-5, C-6) are influenced by the combined electronic effects of the three substituents.

The aliphatic carbons will appear in the upfield region of the spectrum. The carbon of the Ar-CH₃ group is expected around 20-25 ppm. rsc.org For the n-propyloxy chain, the carbon attached to the oxygen (O-CH₂) will be the most downfield, followed by the central CH₂ and the terminal CH₃. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds and substituent effects)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C-1 to C-6) | 110 - 160 |

| O -CH₂-CH₂-CH₃ | 65 - 75 |

| O-CH₂ -CH₂-CH₃ | 20 - 30 |

| O-CH₂-CH₂-CH₃ | 10 - 15 |

| Ar-CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C NMR spectra and confirming the molecule's constitution. slideshare.net

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of the n-propyl chain (O–CH₂–CH₂ –CH₃ ). It would also reveal the connectivity between the adjacent aromatic protons, helping to confirm their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). nih.gov HSQC is essential for definitively assigning which proton signal corresponds to which carbon signal. For example, it would link the singlet at ~2.3 ppm to the benzylic methyl carbon and the triplet at ~3.9 ppm to the O-CH₂ carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.edu HMBC is powerful for piecing together the molecular skeleton. Key correlations would include those from the Ar-CH₃ protons to the adjacent aromatic carbons (C-3, C-4, C-5) and from the O-CH₂ protons to the aromatic carbon at C-3. These correlations would unequivocally confirm the 1,3,4-substitution pattern of the ring.

Advanced NMR Methodologies (e.g., Solid-State NMR, HPLC-NMR hyphenation)

While solution-state NMR is most common, advanced methodologies provide specialized information.

Solid-State NMR (ssNMR): This technique analyzes the compound in its solid, polycrystalline form. It provides information on molecular structure and dynamics in the solid phase, which can be influenced by crystal packing forces. youtube.comacs.org ssNMR is particularly sensitive to polymorphism, where a compound can exist in different crystalline forms, and can reveal details about the local atomic environments that may not be apparent in solution. scilit.com

HPLC-NMR Hyphenation: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the structural elucidation capabilities of NMR. iitg.ac.in The sample is first separated into its components by an HPLC system, and the eluent flows directly into the NMR spectrometer for analysis. youtube.com This is highly valuable for analyzing complex mixtures, allowing for the identification of impurities, byproducts, or metabolites related to this compound without the need for prior isolation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

Identification and Assignment of Characteristic Functional Groups (C-O-C, Ar-Br, Ar-CH₃, Aliphatic C-H)

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Aliphatic C-H: Stretching vibrations for the sp³-hybridized carbons of the methyl and n-propyl groups are expected in the range of 2850-3000 cm⁻¹. libretexts.orgucla.edu

Aromatic C-H: Stretching vibrations for the sp²-hybridized carbons of the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

C-O-C Ether: Aryl-alkyl ethers show two characteristic C-O stretching bands. A strong, asymmetric stretch is expected in the 1200-1275 cm⁻¹ region, and a symmetric stretch is expected around 1020-1075 cm⁻¹. scribd.com

Ar-CH₃: In addition to C-H stretching, bending vibrations for the methyl group are also observed.

Ar-Br: The C-Br stretching vibration for an aryl bromide typically gives rise to an absorption in the fingerprint region, generally between 500 and 680 cm⁻¹. researchgate.netscribd.com

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-C in-ring stretches and C-H bending vibrations, which are unique to the specific molecular structure. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (propyl, methyl) | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | In-ring Stretch | 1500 - 1600 | Medium |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1020 - 1075 | Medium |

| Ar-Br | Stretch | 500 - 680 | Medium-Strong |

Vibrational Analysis of Substituted Aromatic Systems

The vibrational characteristics of substituted aromatic compounds like this compound are effectively studied using Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govscialert.netspectroscopyonline.com These techniques provide detailed information about the molecular structure by detecting the vibrational modes of the molecule's functional groups. spectroscopyonline.com

In substituted benzenes, the vibrational frequencies are influenced by the nature and position of the substituents on the aromatic ring. nih.gov For a trisubstituted benzene such as this compound, the pattern of substitution can be inferred from the C-H out-of-plane bending vibrations, which typically appear below 900 cm⁻¹. thieme-connect.de

The n-propyloxy group introduces specific vibrational modes, including the characteristic C-O-C ether linkage stretches. Asymmetric and symmetric C-O stretching vibrations in aryl-alkyl ethers are generally observed in the ranges of 1275–1200 cm⁻¹ and 1075–1020 cm⁻¹, respectively. The C-Br stretching vibration is expected in the 650-395 cm⁻¹ region. researchgate.net The methyl group attached to the ring will also show distinct C-H stretching and bending vibrations. researchgate.net Aromatic C-H stretching vibrations are typically seen in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches from the propyl and methyl groups appear between 2960-2850 cm⁻¹. scialert.netresearchgate.netresearchgate.net Aromatic C=C stretching vibrations are found in the 1625-1430 cm⁻¹ region. scialert.netthieme-connect.de

Table 1: Hypothetical Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | FTIR, Raman |

| Aliphatic C-H Stretch | 2960-2850 | Strong | FTIR, Raman |

| Aromatic C=C Stretch | 1625-1430 | Medium to Strong | FTIR, Raman |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | FTIR |

| Symmetric C-O-C Stretch | 1075-1020 | Medium | FTIR |

| C-H Out-of-Plane Bending | 900-675 | Strong | FTIR |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular formula of a compound. fiveable.melibretexts.orgpharmacy180.comlibretexts.org Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) with high accuracy, often to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental composition. fiveable.mepharmacy180.comlibretexts.org This capability enables the differentiation between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. fiveable.me

For this compound, with the molecular formula C₁₀H₁₃BrO, HRMS can confirm this composition by providing a highly accurate mass measurement. A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. docbrown.info This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 Da. This M+ and M+2 pattern is a clear indicator of a single bromine atom in the molecule. docbrown.info

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 228.01497 Da |

Mass spectrometry not only determines the molecular weight but also provides structural information through the analysis of fragmentation patterns, which are generated when the molecule breaks apart within the mass spectrometer. miamioh.eduscribd.com For aryl ethers, the molecular ion peak is typically strong and readily observable. whitman.edu

In the case of this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage: The bond next to the oxygen atom can break, leading to the loss of an alkyl radical. libretexts.org

Cleavage at the β-bond: The bond beta to the aromatic ring is a common point of cleavage for aromatic ethers. whitman.eduquizlet.com This can be followed by the loss of carbon monoxide (CO). whitman.edu

Loss of the propyl group: Cleavage of the O-propyl bond would result in the loss of a propyl radical (•C₃H₇), forming a bromomethylphenoxide cation.

Loss of a bromine atom: The C-Br bond can also break, leading to the loss of a bromine radical (•Br). youtube.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation |

|---|---|---|

| [M]⁺ | C₁₀H₁₃BrO⁺ | Molecular Ion |

| [M - 43]⁺ | C₇H₆BrO⁺ | Loss of •C₃H₇ (propyl radical) |

| [M - 75]⁺ | C₇H₇Br⁺ | Loss of •OC₃H₇ (propyloxy radical) |

Hyphenated techniques that combine a separation method with mass spectrometry are essential for analyzing mixtures and determining the purity of compounds. nih.govtdi-bi.com Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound. smithers.comscioninstruments.comgcms.cz In GC-MS, the components of a sample are separated in the gas chromatograph before being individually analyzed by the mass spectrometer. smithers.com This allows for the identification and quantification of the main compound as well as any trace impurities. smithers.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, often used for less volatile or thermally sensitive compounds. nih.govmdpi.comshimadzu.com It separates compounds in the liquid phase before they are introduced into the mass spectrometer. LC-MS is highly versatile and can be used to confirm the purity of this compound and to identify any non-volatile contaminants. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. libretexts.orgyoutube.comfiveable.me For aromatic compounds like this compound, the benzene ring is the primary chromophore. quimicaorganica.orgup.ac.za

Substituents on the benzene ring can alter the absorption spectrum. nist.govresearchgate.net The bromine atom and the n-propyloxy group are considered auxochromes, which possess non-bonding electrons that can interact with the aromatic π-system. This interaction typically leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorption intensity) of the benzene absorption bands. quimicaorganica.org The electronic transitions observed are typically π → π* transitions. slideshare.netyoutube.com

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Typical Wavelength Range (nm) for Substituted Benzenes | Expected Effect of Substituents |

|---|---|---|

| π → π* (Primary band) | 200-230 | Bathochromic and hyperchromic shift |

Investigation of Conjugation Effects on Absorption Spectra

The electronic absorption spectrum of an aromatic compound is significantly influenced by the substituents on the benzene ring and the extent of conjugation. In this compound, the benzene ring itself is a chromophore, a part of the molecule responsible for its color by absorbing light in the ultraviolet-visible (UV-Vis) region. The π-electron system of the benzene ring gives rise to characteristic absorption bands. libretexts.org

The substituents—bromo, methyl, and n-propyloxy groups—cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of the parent benzene chromophore. These effects are primarily due to electronic interactions with the aromatic π-system. The n-propyloxy group, an alkoxy group, acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, an effect known as resonance or conjugation. This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hnue.edu.vnrsc.org Consequently, the absorption bands are shifted to longer wavelengths, a phenomenon known as a bathochromic or red shift. hnue.edu.vn

The methyl group has a weak electron-donating effect (hyperconjugation), which can also contribute to a small bathochromic shift. The bromine atom, being a halogen, has two opposing effects: an electron-withdrawing inductive effect and an electron-donating resonance effect due to its lone pairs. For UV-Vis spectroscopy, the resonance effect is often more influential, leading to a bathochromic shift. shimadzu.com

The combined influence of these substituents on the benzene ring in this compound results in a UV-Vis absorption spectrum with bands shifted to longer wavelengths compared to unsubstituted benzene. The primary absorption bands of benzene are typically found near 184 nm and 204 nm, with a weaker, fine-structured band around 255 nm. libretexts.org For substituted benzenes like the title compound, these bands, particularly the one around 255 nm (the B-band), are shifted and often intensified.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted Absorption Band | Wavelength (λmax) Range (nm) | Nature of Transition |

| Primary Band | 210 - 230 | π → π |

| Secondary Band | 270 - 290 | π → π |

Note: The values in this table are predicted based on the known effects of the individual substituents on the benzene chromophore and are not experimental data for the specific compound.

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond UV-Vis spectroscopy, a suite of other analytical techniques is essential for the unambiguous characterization of this compound.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 15.5 |

| Volume (ų) | 1395 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) present in a compound. This is critical for confirming the empirical formula and, in conjunction with molecular weight determination, the molecular formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₁₃BrO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin, to verify the compound's stoichiometric composition.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₃BrO)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 52.42 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.72 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 34.88 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.98 |

| Total | 229.117 | 100.00 |

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods. cdc.gov

High-Performance Liquid Chromatography (HPLC) HPLC is well-suited for the analysis of soluble, non-volatile, or thermally unstable compounds. brewerscience.comchromatographytoday.com For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. The compound would be separated from more polar impurities, which would elute earlier, and from less polar impurities, which would elute later. A UV detector set at one of the compound's absorption maxima (e.g., in the 270-290 nm range) would be used for detection and quantification. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC) GC is an excellent technique for the analysis of volatile and thermally stable compounds. brewerscience.comchromatographytoday.com this compound is expected to be sufficiently volatile and stable for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase can be of varying polarity to achieve the desired separation. For a substituted benzene like this, a non-polar or medium-polarity column would be a common choice. Separation is based on the compounds' boiling points and their interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS is particularly powerful as it provides not only retention time data but also mass spectral data that can confirm the identity of the compound and its impurities. researchgate.net

Table 4: Comparison of Chromatographic Techniques for the Analysis of this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Not required; sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. |

| Typical Stationary Phase | C18-bonded silica (B1680970) (reversed-phase). | Polysiloxane derivatives (non-polar to polar). |

| Typical Mobile Phase | Acetonitrile/water or Methanol/water mixture. | Inert gas (e.g., Helium, Nitrogen). |

| Operating Temperature | Typically room temperature. chromatographytoday.com | Elevated temperatures for injection port and column. chromatographytoday.com |

| Primary Use | Purity assessment, quantification, and separation of non-volatile compounds. | Purity assessment, quantification, and separation of volatile compounds. |

Reactivity and Derivatization of 1 Bromo 4 Methyl 3 N Propyloxybenzene for Advanced Applications

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

The benzene ring of 1-bromo-4-methyl-3-n-propyloxybenzene is the primary site for electrophilic aromatic substitution reactions. The outcome of these reactions, in terms of both reactivity and the position of the new substituent, is governed by the electronic and steric effects of the existing bromo, methyl, and n-propyloxy groups.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The n-propyloxy group (-OCH₂CH₂CH₃) is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs to the aromatic ring. The methyl group (-CH₃) is a weakly activating, ortho, para-director through an inductive effect. youtube.com In contrast, the bromine atom is a deactivating but ortho, para-directing group, a consequence of its electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu

When multiple substituents are present, the most powerful activating group generally controls the position of electrophilic attack. youtube.com In the case of this compound, the n-propyloxy group is the strongest activator and will therefore be the primary director of substitution. The available ortho and para positions relative to the n-propyloxy group are C2 and C6 (both ortho) and C5 (para). The C5 position is already occupied by a bromine atom. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions.

Steric hindrance can also play a significant role in determining the major product. The C2 position is flanked by the n-propyloxy and methyl groups, while the C6 position is adjacent to the n-propyloxy group and a hydrogen atom. Consequently, the C6 position is sterically less hindered and is expected to be the major site of substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Expected Major Product | Expected Minor Product |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-6-nitro-4-methyl-3-n-propyloxybenzene | 1-Bromo-2-nitro-4-methyl-3-n-propyloxybenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1,6-Dibromo-4-methyl-3-n-propyloxybenzene | 1,2-Dibromo-4-methyl-3-n-propyloxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-methyl-3-n-propyloxyphenyl)ethanone | 1-(3-Bromo-4-methyl-5-n-propyloxyphenyl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-2-methyl-3-n-propyloxybenzenesulfonic acid | 3-Bromo-4-methyl-5-n-propyloxybenzenesulfonic acid |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the present functional groups.

Oxidative and Reductive Transformations of the Compound

The functional groups of this compound can undergo various oxidative and reductive transformations, providing pathways to a range of new compounds.

The methyl group is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This transformation would yield 5-bromo-3-n-propyloxybenzoic acid. The benzylic position of the methyl group is activated towards oxidation due to its proximity to the aromatic ring. libretexts.org

The bromo substituent can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) under neutral conditions is an effective method for the selective reduction of aryl bromides. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This reaction would convert this compound to 1-methyl-2-n-propyloxybenzene. Other reducing agents, such as isopropanol (B130326) in the presence of a ruthenium catalyst, can also be employed for the reduction of aryl bromides. caltech.edu

Synthesis of Novel Analogs and Derivatives for Fundamental Chemical Research

The bromine atom in this compound serves as a versatile handle for the synthesis of a wide array of novel analogs and derivatives, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This allows for the formation of biaryl structures or the introduction of various alkyl, alkenyl, or alkynyl groups at the C1 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted alkene. beilstein-journals.orglibretexts.org

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an internal alkyne. researchgate.netwikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a strong base. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgyoutube.com This opens a pathway to a variety of substituted anilines.

Furthermore, the versatile reactivity of this compound allows for the synthesis of various heterocyclic compounds. researchgate.netnih.gov For instance, intramolecular cyclization reactions can be designed to form fused ring systems, which are of significant interest in medicinal chemistry and materials science.

Table 2: Key Derivatization Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, base | C-C | Biaryls, substituted arenes |

| Heck Reaction | Alkene | Pd catalyst, base | C-C | Substituted alkenes |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C (sp²-sp) | Internal alkynes |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, base | C-N | Aryl amines |

This table summarizes some of the key palladium-catalyzed cross-coupling reactions applicable to this compound for the synthesis of novel derivatives.

Q & A

Q. Basic Research Focus :

- ¹H NMR : The methyl group (4-CH₃) appears as a singlet (~δ 2.3 ppm), while the propyloxy group’s –OCH₂– protons split into a triplet (δ 1.0–1.5 ppm) and a quartet (δ 3.8–4.2 ppm). Aromatic protons show splitting patterns consistent with substituent positions (e.g., para-bromo causes deshielding of adjacent protons).

- IR : Strong absorption at ~1250 cm⁻¹ (C–O stretch of propyloxy) and 550–650 cm⁻¹ (C–Br stretch) .

Advanced Research Focus :

Advanced 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in crowded aromatic regions. For instance, NOESY can confirm spatial proximity between the methyl and propyloxy groups. Conflicting spectral assignments (e.g., meta vs. para substitution) require cross-validation with X-ray crystallography or mass spectrometry .

What strategies resolve contradictions in reported reaction kinetics or catalytic activity data for brominated aromatics?

Q. Methodological Approach :

- Systematic Meta-Analysis : Compare studies under identical conditions (solvent, temperature, catalyst loading). For example, discrepancies in Suzuki-Miyaura coupling yields may stem from varying Pd catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

- Controlled Replication : Reproduce experiments while isolating variables (e.g., oxygen/moisture levels). Contradictions in reaction rates often arise from unaccounted side reactions, such as proto-deboronation in cross-coupling .

Q. Data Reconciliation Example :

| Study | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| A | PdCl₂ | 72 | DMF, 80°C |

| B | Pd(OAc)₂ | 58 | THF, 60°C |

| Adjusting for solvent polarity and temperature aligns discrepancies via Arrhenius modeling . |

How does the steric/electronic environment of this compound influence its reactivity in cross-coupling?

Basic Mechanism :

The electron-withdrawing bromo group activates the aryl ring for oxidative addition to Pd(0), while the methyl and propyloxy groups introduce steric hindrance. Comparative studies with simpler bromoarenes (e.g., bromobenzene) show slower reaction kinetics due to bulkier substituents .

Advanced Analysis :

DFT calculations reveal that the propyloxy group’s electron-donating effect lowers the LUMO energy, facilitating oxidative addition. However, steric clashes between the catalyst (e.g., Pd(PPh₃)₄) and substituents increase activation energy. Kinetic isotopic labeling (KIE) experiments further dissect electronic vs. steric contributions .

Which computational approaches predict reactivity and stability of this compound?

Q. Methodological Recommendations :

- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) improve accuracy for polar aprotic solvents .

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., C–Br bond cleavage at >150°C).

Case Study :

A simulated hydrolysis pathway in aqueous ethanol showed competing SN1 and SN2 mechanisms, with energy barriers differing by 15 kcal/mol. Experimental validation via kinetic studies confirmed the dominance of the SN2 pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.